![molecular formula C9H14N2O2S B12086354 N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is known for its applications in various fields, including organic synthesis and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide typically involves the reaction of 3-nitrobenzyl chloride with ethanesulfonamide under reducing conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas over a palladium catalyst . The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas over a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminophenyl)methanesulfonamide
- N-(3-Aminophenyl)methanesulfamide
- N-(3-Aminophenyl)ethanesulfonamide
Uniqueness
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H14N2O2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
N-[(3-aminophenyl)methyl]ethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3 |
Clé InChI |
OWRAJCUYYYHDRG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NCC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


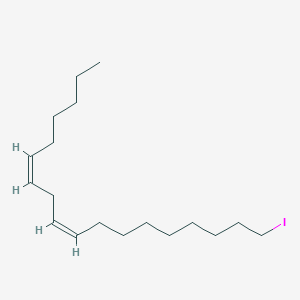
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
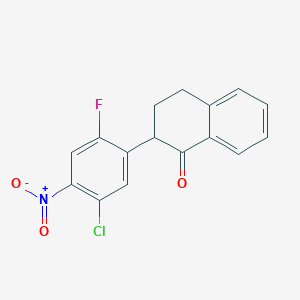
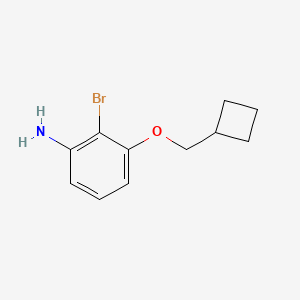
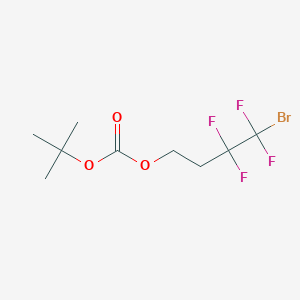


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
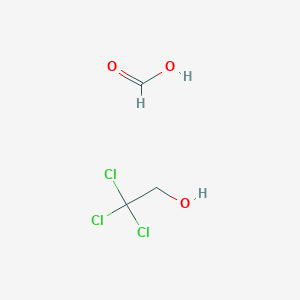


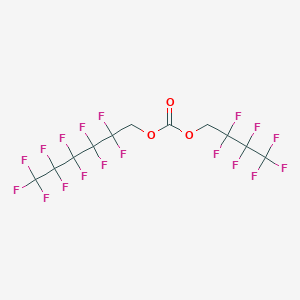
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
